1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane is a fluorinated organic compound with the molecular formula C5H5F7O2. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane typically involves the reaction of hexafluoropropylene oxide with fluoromethyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistent quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various fluorinated ethers and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It affects metabolic pathways by modifying the activity of key enzymes involved in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Similar in structure but lacks the additional fluoromethoxy group.
Sevoflurane: A fluorinated ether used as an anesthetic, structurally similar but with different functional groups.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane is unique due to its combination of high fluorine content and the presence of both fluoromethoxy and methoxy groups. This unique structure imparts distinct chemical properties, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
194039-91-3 |
---|---|
Molekularformel |
C5H5F7O2 |
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(fluoromethoxymethoxy)propane |
InChI |
InChI=1S/C5H5F7O2/c6-1-13-2-14-3(4(7,8)9)5(10,11)12/h3H,1-2H2 |
InChI-Schlüssel |
SYYPKTWNTILAMR-UHFFFAOYSA-N |
Kanonische SMILES |
C(OCF)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.